4-(1H-imidazol-1-yl)phenylboronic acid
Description
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRGUDJRIXYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CN=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Boronic Acid Chemistry in Organic Synthesis
The journey of boronic acids in chemistry began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. wikipedia.org Early methods for producing boronic acids, such as those involving Grignard reagents and boron trihalides, laid the groundwork for their use in organic synthesis. wordpress.com A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orggeorganics.sk This reaction, which utilizes arylboronic acids and organohalides in the presence of a palladium catalyst, has become an indispensable tool for synthetic chemists.
Over the last few decades, the field of boron chemistry has expanded significantly, with a growing interest in the synthetic and medicinal applications of boronic acids. wordpress.com Researchers have developed various synthetic routes to access a wide range of air-stable boronic acids, many of which are now commercially available. wikipedia.org Beyond their role in cross-coupling reactions, arylboronic acids have been found to participate in other transformations, including serving as precursors for aryl radicals. rsc.org Their versatility, stability, and the ability to modulate their properties through substitution on the aryl ring have solidified their importance in modern organic synthesis. researchgate.net
Significance of Imidazole Moieties in Coordination Chemistry and Medicinal Science
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in both coordination chemistry and medicinal science. researchgate.netdrugbank.com Its electron-rich nature and the presence of two nitrogen donor sites make it an excellent ligand for coordinating with a wide variety of metal ions. researchgate.netmdpi.com This property has been extensively exploited in the design of metal-organic frameworks (MOFs) and other coordination complexes with diverse applications. researchgate.netrsc.org The ability of the imidazole nucleus to be derivatized at multiple positions further enhances its utility in creating multifunctional ligands for targeted applications. researchgate.net
In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. mdpi.com Imidazole-containing compounds exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The imidazole ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its ability to bind effectively to biological targets like enzymes and receptors. mdpi.comnih.gov This has led to the development of numerous imidazole-based drugs and ongoing research into new therapeutic agents. nih.govnih.gov
Rationale and Scope for Academic Research into 4 1h Imidazol 1 Yl Phenylboronic Acid As a Multifunctional Scaffold
Development of Efficient Borylation Strategies for Aryl Systems
The introduction of a boronic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, ranging from classical approaches to modern catalytic systems with improved efficiency and substrate scope.
Transition Metal-Catalyzed Borylation of Aryl Halides and Arenes
Transition metal catalysis has revolutionized the synthesis of arylboronic acids, with the Suzuki-Miyaura coupling being a prominent application. The preparation of the necessary boronic acid precursors often involves the Miyaura borylation, a palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl or vinyl halides. google.comorganic-chemistry.org This reaction is valued for its mild conditions and high functional group tolerance. google.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate ester. organic-chemistry.org The choice of base is crucial to prevent the competing Suzuki coupling reaction. google.com
While palladium has been a workhorse in this area, other transition metals like copper, nickel, and cobalt have also been employed. researchgate.net Copper-catalyzed borylation of unactivated alkyl chlorides and bromides has been achieved in the open air using a copper(II)-NHC precursor. researchgate.net Cobalt complexes, activated by an appropriate ligand, offer a more economical alternative to palladium for certain borylations. researchgate.net
Metal-Free and Green Synthetic Approaches for Arylboronic Acid Synthesis
In a move towards more sustainable chemistry, metal-free borylation methods have gained traction. One notable approach involves the thermal generation of aryl radicals from triarylbismuthines in the air. cmu.edursc.org This method avoids the need for transition metals and provides a simple route to various arylboronates in moderate to good yields. cmu.edursc.org Another strategy is the metal-free oxidative coupling of arylboronic acids with acyl or sulfonyl chlorides to produce aryl esters, demonstrating the versatility of these reagents in metal-free transformations. researchgate.net Furthermore, electrochemical methods have been developed for the halodeborylation of arylboronic acids, offering a regioselective and efficient synthesis of aryl halides without the need for transition metal catalysts. organic-chemistry.org
Borylation via Arylamine and Aryldiazonium Salt Intermediates
Arylamines and their corresponding diazonium salts serve as valuable precursors for the synthesis of arylboronic acids. A zinc-catalyzed borylation of aryldiazonium salts and aryltriazenes has been developed, which proceeds under mild conditions without the need for additional ligands or bases. nih.gov This method provides a convenient route to arylboronates from readily available starting materials. nih.gov Mechanochemical methods, such as ball-milling, have also been employed for the borylation of aryldiazonium salts, sometimes in combination with photo-irradiation, offering a solvent-free and efficient alternative. nih.govrsc.org
Targeted Synthetic Routes to this compound
The synthesis of the bifunctional molecule this compound can be approached in two primary ways: by introducing the boronic acid group onto a pre-formed phenyl-imidazole scaffold or by constructing the imidazole ring onto a phenylboronic acid derivative.
Strategies for Regioselective Introduction of the Boronic Acid Moiety onto a Phenyl-Imidazole Core
The direct C-H borylation of N-phenylimidazole presents a challenge in achieving the desired para-substitution regioselectively. Iridium-catalyzed C-H borylation is a powerful tool for the functionalization of aromatic compounds, where the regioselectivity is often governed by steric factors. nih.govwikipedia.org For N-aryl imidazoles, direct arylation has been shown to occur regioselectively at the 5-position of the imidazole ring, indicating that direct borylation at the para-position of the phenyl ring might be challenging without a directing group.
A more controlled approach involves the use of a halogenated precursor, such as 1-(4-bromophenyl)-1H-imidazole. The bromine atom can then be converted to the boronic acid moiety through a lithium-halogen exchange followed by reaction with a borate ester, a common method for synthesizing arylboronic acids. Alternatively, a palladium-catalyzed Miyaura borylation of the aryl bromide can be employed.
Methodologies for Installing the Imidazole Substituent onto a Phenylboronic Acid Framework
The formation of the C-N bond between an imidazole and a phenylboronic acid derivative is a key step in this synthetic strategy. The Chan-Lam coupling reaction, a copper-catalyzed N-arylation of N-H containing heterocycles with arylboronic acids, is a particularly effective method. researchgate.netnih.gov This reaction can be performed under mild, often aerobic, conditions and tolerates a wide range of functional groups. nih.gov The use of a diamine-copper complex catalyst has been shown to be efficient for the N-arylation of imidazoles with arylboronic acids. rsc.org The reaction mechanism is believed to involve the formation of a copper-imidazole complex followed by reaction with the arylboronic acid.
Another classical method for forming C-N bonds is the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with an amine or a heterocycle. rsc.org While traditionally requiring harsh conditions, modern modifications using soluble copper catalysts with appropriate ligands have made this reaction more practical for the synthesis of N-arylimidazoles.
| Reaction Type | Key Features | Starting Materials |
| Miyaura Borylation | Palladium-catalyzed, mild conditions, high functional group tolerance. google.comorganic-chemistry.org | Aryl halides, bis(pinacolato)diboron. google.com |
| Metal-Free Borylation | Thermal generation of aryl radicals, avoids transition metals. cmu.edursc.org | Triarylbismuthines, bis(pinacolato)diboron. cmu.edursc.org |
| Diazonium Salt Borylation | Zinc-catalyzed, mild conditions, no additional ligands needed. nih.gov | Aryldiazonium salts, bis(pinacolato)diboron. nih.gov |
| Chan-Lam Coupling | Copper-catalyzed N-arylation, mild, often aerobic conditions. nih.gov | Imidazole, 4-bromophenylboronic acid. rsc.org |
| Ullmann Condensation | Copper-promoted C-N bond formation. rsc.org | Imidazole, 4-bromobenzonitrile. |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of N-aryl imidazoles, including this compound, typically relies on transition-metal-catalyzed cross-coupling reactions. The yield and purity of the final product are highly sensitive to a range of reaction parameters. Optimization studies focus on systematically varying catalysts, bases, solvents, and temperature to achieve the most efficient transformation.
Key factors in the optimization process include the choice of solvent and base. For instance, in related syntheses, polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane (B91453) have proven effective. researchgate.netresearchgate.net The selection of a suitable base is also crucial, with both inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium fluoride (B91410) (CsF), and organic bases being utilized to facilitate the reaction. researchgate.netrsc.org Temperature is another critical parameter; while some reactions proceed at room temperature, others require heating or microwave irradiation to achieve optimal conversion rates and reaction times. researchgate.netrsc.org For example, studies on related imidazole syntheses showed that refluxing in ethanol (B145695) can significantly increase yields compared to performing the reaction at room temperature. researchgate.net Similarly, optimizing the synthesis of certain organoboron compounds identified refluxing in 1,4-dioxane with K₃PO₄ as the ideal condition. researchgate.net
The table below illustrates typical parameters investigated during the optimization of syntheses for related arylboronic acids and imidazole compounds.
Table 1: Optimization of Reaction Conditions for Synthesis of Arylboronic Acid and Imidazole Derivatives
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Solvent | DMF, 1,4-Dioxane, Acetonitrile, Ethanol, Water | Polar aprotic solvents like DMF and 1,4-dioxane often provide superior yields. Ethanol at reflux temperature has also shown to be effective in certain imidazole syntheses. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Base | K₃PO₄, CsF, Na₂CO₃, Organic Bases | The choice of base is critical and depends on the specific coupling partners. K₃PO₄ and CsF are commonly used and effective in many cross-coupling reactions. researchgate.netrsc.org | researchgate.netrsc.org |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Copper salts | Palladium catalysts are widely used for Suzuki and Chan-Lam couplings. The choice of ligand associated with the metal center can significantly impact efficiency. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Temperature | Room Temperature to 120°C (including microwave heating) | Elevated temperatures or microwave irradiation often reduce reaction times and improve yields, though optimization is needed to prevent decomposition. researchgate.netrsc.orggrowingscience.com | researchgate.netrsc.orggrowingscience.com |
Post-Synthetic Derivatization and Functionalization Strategies of this compound
Once synthesized, this compound offers two primary sites for further chemical modification: the boronic acid group and the imidazole ring. These derivatizations allow for the creation of a diverse library of compounds with tailored properties.
Chemical Transformations at the Boronic Acid Group (e.g., esterification, oxidation)
The boronic acid moiety is a versatile functional group that can undergo several key transformations.
Esterification: Boronic acids readily react with diols, such as pinacol (B44631), to form stable cyclic boronate esters. This transformation is often used for purification or to modify the compound's solubility and stability. For example, phenylboronic acids can be reacted with diols in the presence of a dehydrating agent or via catalysts like dicyclohexylcarbodiimide. researchgate.net
Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond, converting the arylboronic acid into a phenol (B47542). This ipso-hydroxylation can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), Oxone® (potassium monopersulfate), and tertiary amine N-oxides. nih.gov These methods are generally mild and tolerate a wide range of other functional groups. nih.gov
Modifications and Functionalization of the Imidazole Nitrogen or Ring Carbons
The imidazole ring presents multiple sites for functionalization, enabling extensive structural diversification.
Functionalization of Ring Carbons: The C-H bonds of the imidazole core can be directly functionalized, most commonly through transition-metal-catalyzed C-H activation/arylation reactions. nih.gov This allows for the introduction of aryl groups at the C2, C4, or C5 positions of the imidazole ring. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. For instance, palladium-catalyzed reactions have been shown to favor arylation at the C2 and C5 positions. researchgate.net Oxidative Heck cross-coupling reactions have also been developed as a general method for functionalizing the imidazole backbone. uib.no
Modifications of the Imidazole Nitrogen: While the N-1 position is occupied by the phenylboronic acid group, the N-3 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base. It can be protonated or potentially alkylated, although such reactions might compete with reactions at the boronic acid group depending on the conditions.
The table below summarizes key derivatization strategies for this compound.
Table 2: Post-Synthetic Derivatization Strategies
| Functional Group | Transformation | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Boronic Acid | Esterification | Pinacol, Dicyclohexylcarbodiimide (DCC) | Boronate Ester | researchgate.net |
| Boronic Acid | Oxidation (Hydroxylation) | H₂O₂, Oxone®, Tertiary amine N-oxides | Phenol | nih.gov |
| Imidazole Ring | C-H Arylation | Aryl halides, Palladium or Rhodium catalyst, Base | C-Arylated Imidazole | researchgate.netnih.gov |
| Imidazole Ring | Oxidative Heck Coupling | Boronic acids, Pd catalyst, MnO₂ oxidant | Backbone-functionalized Imidazole | uib.no |
Fundamental Lewis Acidity and Boronate Anion Formation Dynamics
The reactivity of this compound is fundamentally governed by the Lewis acidic nature of its boron center. This acidity facilitates its interaction with Lewis bases and its participation in various chemical transformations.
In solution, boronic acids like this compound exist in a dynamic equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species. nih.gov This equilibrium is influenced by the surrounding medium.
In aqueous solutions, the boronic acid can accept a hydroxide (B78521) ion from water, leading to the formation of the tetrahedral boronate anion. This process is a key aspect of its Lewis acidity. mdpi.com The equilibrium can be represented as follows:
R-B(OH)₂ (trigonal planar) + H₂O ⇌ [R-B(OH)₃]⁻ (tetrahedral) + H⁺
The position of this equilibrium is dependent on the pH of the solution. researchgate.net In non-aqueous media, the formation of the tetrahedral species can occur through interaction with other Lewis bases present in the reaction mixture. The transition between these two forms is crucial for the compound's role in various chemical reactions, as the nucleophilicity of the organic group attached to boron is altered. The interconversion between the trigonal planar and tetrahedral states is often a key step in the mechanisms of reactions catalyzed by or involving boronic acids. researchgate.net
The imidazole substituent significantly influences the electronic properties of the phenylboronic acid core, thereby affecting its Lewis acidity and pKa. The imidazole ring possesses both electron-donating and electron-withdrawing capabilities, depending on the specific interaction. The nitrogen atom with a lone pair not involved in the aromatic sextet can act as a Lewis base, while the N-H proton is weakly acidic. reddit.com
The table below illustrates the pKa values of phenylboronic acid and some of its derivatives, highlighting the effect of substituents.
| Compound | pKa |
| Phenylboronic Acid | 8.8 |
| 3-Acetamidophenylboronic Acid | 8.5 |
| 2-Formylphenylboronic Acid | 7.5 |
| 3-Pyridylboronic Acid | 4.0 |
Data sourced from multiple references. researchgate.net While the specific pKa of this compound is not listed, the trend shows that electron-withdrawing groups tend to lower the pKa, increasing acidity.
A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and other polyhydroxy compounds. nih.govwur.nl This reaction results in the formation of cyclic boronate esters. The formation of these esters is typically favorable in aqueous media and is often accompanied by a decrease in the pKa of the boronic acid, as the cyclic ester is a stronger acid than the parent boronic acid. nih.govresearchgate.net
The reaction proceeds through the interaction of the diol with the trigonal planar boronic acid, leading to a tetrahedral intermediate which then eliminates water to form the cyclic ester. This process is reversible and the equilibrium can be shifted by changes in pH, temperature, or the concentration of the diol. nih.govresearchgate.net This reversible covalent interaction is the basis for the use of boronic acids in sensors, separation systems, and for the protection of diol groups in organic synthesis. nih.govresearchgate.net The imidazole group in this compound can potentially modulate the stability and formation kinetics of these boronate esters through its electronic and hydrogen-bonding capabilities.
Reaction Mechanisms in Organic Transformations and Catalysis
This compound is a valuable reagent in various organic transformations, most notably in cross-coupling reactions and as a catalyst in its own right.
In the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, this compound serves as the source of the 4-(1H-imidazol-1-yl)phenyl group. libretexts.orgyoutube.com The key step involving the boronic acid is transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. libretexts.orgnih.gov
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate. libretexts.orgyoutube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base. libretexts.orgnih.gov
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
There are two primary proposed pathways for the transmetalation step:
Pathway A (Boronate Pathway): The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex. nih.gov
Pathway B (Oxo-Palladium Pathway): The palladium(II) halide complex reacts with the base to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid. nih.gov
Recent studies suggest that for many systems, the reaction between the palladium hydroxo complex and the neutral boronic acid (Pathway B) is the kinetically favored path for transmetalation. nih.gov The imidazole group in this compound can influence the rate and efficiency of the transmetalation step through its electronic effects on the boron center and its potential to coordinate with the palladium catalyst.
Beyond its role in cross-coupling, this compound can act as a Lewis acid catalyst, particularly in dehydration reactions such as the direct amidation of carboxylic acids and amines. nih.govrsc.org Boronic acid catalysis offers a mild and often more environmentally friendly alternative to traditional methods. nih.gov
The mechanism of boronic acid-catalyzed amidation is thought to proceed through the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate, which is essentially a mixed anhydride. researchgate.netrsc.org This intermediate is more electrophilic than the original carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Detailed mechanistic investigations have challenged the initially proposed simple monomeric acyloxyboron intermediate. rsc.orgnih.gov More recent studies and computational modeling suggest that dimeric or other aggregated boron species may be involved, providing a more complex activation of the carboxylic acid and a structured delivery of the amine nucleophile. rsc.orgnih.gov The removal of water is crucial for driving the reaction towards the amide product. researchgate.netrsc.org The presence of the imidazole group in this compound could play a dual role in these catalytic cycles, both by activating the boron center and potentially by acting as a general base or hydrogen bond donor/acceptor to facilitate the reaction. nih.gov
Photochemical and Radical-Mediated Reaction Mechanisms
While specific studies on the photochemical and radical-mediated reactions of this compound are not extensively documented, the reactivity of its constituent functional groups—arylboronic acids and imidazoles—provides a basis for understanding its potential mechanistic pathways.
Photochemical Behavior: The imidazole moiety is known to be a key component in various photophysical processes. The photophysical properties of imidazole-based fluorescent molecules are influenced by factors such as N-substitution and the surrounding solvent polarity. For instance, studies on N1-functionalized imidazoles have shown that their fluorescence spectra are sensitive to the environment. rsc.org The photophysical properties of some imidazole derivatives exhibit strong fluorescence, a characteristic that is useful in the development of fluorescent chemical sensors. researchgate.net The absorption and emission spectra of imidazole-based molecules can be tuned by altering their molecular structure, which affects the intramolecular charge transfer characteristics. semanticscholar.org
Radical-Mediated Reactions: Arylboronic acids can serve as precursors to aryl radicals under certain conditions. While direct radical-mediated reactions involving this compound are not explicitly detailed in the literature, related reactions offer mechanistic insights. For example, the photocatalytic N-arylation of imidazoles with arylboronic acids under visible light irradiation has been demonstrated using a Cu/graphene catalyst. acs.orgnih.gov This process likely involves the generation of an aryl radical from the boronic acid, which then couples with the imidazole.
Furthermore, the synthesis of polysubstituted imidazoles can be achieved through cyclization reactions that may involve radical intermediates. sioc-journal.cn The functionalization of the imidazole backbone via oxidative Heck cross-coupling with boronic acids also points to the potential for radical involvement under specific catalytic conditions. researchgate.net
Intermolecular Interactions and Self-Assembly Processes
The dual functionality of this compound, possessing both a hydrogen-bond-donating and -accepting boronic acid group and a hydrogen-bond-accepting imidazole ring, makes it a prime candidate for directed self-assembly and the formation of supramolecular structures.
The imidazole ring also plays a crucial role in directing intermolecular interactions. It can participate in hydrogen bonding, with the non-bonding electron pair on one of its nitrogen atoms acting as a hydrogen bond acceptor. The crystal structure of the related compound, 4-(1H-imidazol-1-yl)benzaldehyde, reveals weak C—H⋯N and C—H⋯O interactions that contribute to its solid-state packing. mdpi.comnih.gov Molecules of this compound stack with an offset face-to-face arrangement of the arene rings. nih.gov
In the context of this compound, it is anticipated that a combination of these interactions would govern its self-assembly. Hydrogen bonds between the boronic acid groups could lead to the formation of dimeric or polymeric chains, which could be further organized by hydrogen bonds involving the imidazole nitrogen and potentially π-π stacking interactions between the phenyl and imidazole rings. The interplay of these non-covalent forces can give rise to well-defined one-, two-, or three-dimensional supramolecular architectures.
While a specific crystal structure for this compound is not available in the public domain to definitively confirm these interactions, the principles derived from related structures provide a strong basis for predicting its self-assembly behavior. The study of supramolecular assemblies of other bifunctional phenylboronic acids with N-donor ligands further supports the potential for complex and ordered network formation. acs.org
Table 1: Key Functional Groups and Their Roles in Intermolecular Interactions
| Functional Group | Potential Intermolecular Interactions |
| Boronic Acid (-B(OH)₂) | Hydrogen bond donor and acceptor (forms dimers and chains) |
| Imidazole Ring | Hydrogen bond acceptor (N atom), π-π stacking |
| Phenyl Ring | π-π stacking |
Computational and Theoretical Investigations of 4 1h Imidazol 1 Yl Phenylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Reaction Pathways
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study molecules of the size and complexity of 4-(1H-imidazol-1-yl)phenylboronic acid.
Geometry Optimization and Electronic Properties: A typical DFT study begins with geometry optimization, where the algorithm finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For phenylboronic acids, this includes optimizing the rotational position (dihedral angles) of the boronic acid group [-B(OH)₂] and the imidazole (B134444) ring relative to the central phenyl ring. Studies on similar molecules, like 2-fluorophenylboronic acid, have utilized the B3LYP functional with basis sets such as aug-cc-pVDZ to accurately determine stable conformers. beilstein-journals.org For this compound, key considerations would be the planarity of the system and the orientation of the B(OH)₂ group, which can exist in different conformations due to rotation around the Carbon-Boron bond.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties, derived from the molecular orbitals, are crucial for predicting reactivity. Important quantum chemical parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
Global Reactivity Descriptors: From the HOMO and LUMO energies, descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity.
While specific DFT calculations for this compound are not detailed in the literature, computed properties are available from databases like PubChem.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BN₂O₂ | PubChem nih.gov |
| Molecular Weight | 187.99 g/mol | PubChem nih.gov |
| Exact Mass | 188.0757077 Da | PubChem nih.gov |
| IUPAC Name | (4-imidazol-1-ylphenyl)boronic acid | PubChem nih.gov |
| InChI Key | WEWRGUDJRIXYQZ-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | B(C1=CC=C(C=C1)N2C=CN=C2)(O)O | PubChem nih.gov |
Reaction Pathways: DFT is also employed to map out potential reaction pathways, for instance, in Suzuki-Miyaura cross-coupling reactions where phenylboronic acids are key reagents. Calculations can identify transition state structures and determine the activation energies for different steps of a catalytic cycle, providing insight into reaction mechanisms and kinetics.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule and its environment (e.g., a solvent like water) using classical mechanics, allowing for the observation of processes that occur over longer timescales than are accessible to quantum methods.
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: Exploring the different rotational conformations of the boronic acid and imidazole groups in a solution environment to determine their relative populations.
Solvation Effects: Understanding how solvent molecules (e.g., water) arrange around the molecule and form hydrogen bonds with the boronic acid and imidazole functionalities. This is critical as solvation can significantly influence reactivity and biological activity.
Binding Dynamics: If the molecule is studied as a potential inhibitor, MD simulations can model its interaction with a biological target, like an enzyme, revealing the stability of the binding pose and the key interactions that hold the complex together. ajchem-a.comresearchgate.net
Prediction of Chemical Reactivity, Selectivity, and Reaction Energetics
The prediction of chemical reactivity is a primary goal of computational chemistry. The electronic properties calculated using DFT, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), are direct predictors of reactivity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the imidazole nitrogens and the boronic acid oxygens, and positive potential near the hydroxyl protons and the boron atom.
Fukui Functions: These are another DFT-based tool used to predict local reactivity. They identify which atoms in the molecule are most likely to act as electrophiles or nucleophiles.
Reaction energetics, including the calculation of reaction energies (ΔE) and activation barriers, are computed by determining the energies of reactants, products, and transition states along a proposed reaction coordinate. This allows chemists to predict whether a reaction is thermodynamically favorable and kinetically feasible.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR).
Correlation of Computed Descriptors with Experimental Data (e.g., inhibition constants)
In a QSAR study involving this compound, this compound would typically be part of a larger library of related molecules tested for a specific biological effect, such as enzyme inhibition.
The process involves:
Calculating Molecular Descriptors: For each molecule in the series, a wide range of descriptors are calculated using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Developing a Statistical Model: A mathematical model is then built to correlate these descriptors with the experimentally measured activity (e.g., IC₅₀ values).
Model Validation: The model's predictive power is tested on a separate set of compounds not used in its creation.
While no specific QSAR study featuring this compound is prominently published, this approach is common for developing new therapeutic agents based on imidazole and boronic acid scaffolds. For instance, docking studies on imidazole-based compounds, a related technique, have been used to rationalize pharmacological results and guide the development of more potent derivatives.
Despite extensive searches for computational and theoretical investigations into this compound, there is a notable absence of publicly available research specifically detailing the in silico screening and rational design of its derivatives.
While computational methods are a cornerstone of modern drug discovery and materials science, allowing for the high-throughput screening of virtual compound libraries and the rational design of novel molecules with desired properties, such studies focused on derivatives of this compound have not been identified in the surveyed scientific literature.
General-purpose chemical databases provide computed properties for the parent compound, this compound, as outlined in the table below.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BN₂O₂ | PubChem |
| Molecular Weight | 187.99 g/mol | PubChem |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 188.0757077 g/mol | PubChem |
| Monoisotopic Mass | 188.0757077 g/mol | PubChem |
| Topological Polar Surface Area | 58.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 243 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
However, specific studies employing techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, or molecular docking to design and evaluate derivatives of this compound are not presently available. Such research would be invaluable for exploring the potential of this chemical scaffold in various applications, from medicinal chemistry to materials science. The rational design of derivatives could, for instance, aim to optimize binding affinity to a biological target, enhance material properties, or modulate pharmacokinetic profiles.
The scientific community awaits dedicated computational studies to unlock the full potential of the this compound scaffold and its analogs.
Applications in Advanced Functional Materials and Catalysis
Integration into Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)
Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs) are classes of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The ability to tune the properties of these materials by judiciously selecting the metal and organic linker has led to their investigation for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. nih.govresearchgate.net
4-(1H-imidazol-1-yl)phenylboronic Acid as a Linker or Co-linker in MOF/ZIF Synthesis
The structure of this compound makes it an ideal candidate for incorporation into MOF and ZIF architectures. The imidazole (B134444) group readily coordinates to metal centers, a fundamental interaction in the formation of ZIFs and many MOFs. mdpi.comnih.gov Simultaneously, the boronic acid moiety can participate in framework construction or be available for post-synthetic modification. This dual functionality allows for the creation of frameworks with tailored chemical environments.
The synthesis of these frameworks, often referred to as Boron Imidazolate Frameworks (BIFs), typically involves the self-assembly of pre-synthesized boron-imidazolate complexes with metal cations under solvothermal conditions. mdpi.comnih.gov This approach allows for a high degree of control over the resulting topology and properties of the framework. nih.gov The use of linkers like this compound can lead to the formation of frameworks with diverse and potentially useful topologies, ranging from zeolitic sodalite types to chiral structures. nih.gov
Design of Mixed-Linker MOF Architectures with Tunable Properties
A powerful strategy for fine-tuning the properties of MOFs is the use of mixed-linker systems, where two or more different organic linkers are incorporated into the same framework. This approach allows for the introduction of multiple functionalities and the precise control over pore size, shape, and chemical environment.
The incorporation of this compound as a co-linker alongside other dicarboxylic acids or imidazole-based linkers can lead to the formation of mixed-linker MOFs with unique properties. For instance, the ratio of the linkers can be systematically varied to tune the framework's characteristics. Research on other mixed-linker systems has shown that the ratio of different linkers can significantly impact factors like metal uptake and the spatial distribution of functional sites within the crystal. rsc.org This principle can be extended to frameworks containing this compound to optimize them for specific applications, such as catalysis or selective adsorption.
Exploration of Porosity, Stability, and Chemical Environment within Boron-Imidazole Frameworks
Boron-imidazole frameworks (BIFs) have shown promise due to their potential for high porosity and stability. The porosity of these materials is a critical factor for applications such as gas storage and separation. Nitrogen adsorption measurements on some BIFs have confirmed their microporous nature with significant surface areas. nih.gov For example, specific BIFs have exhibited Langmuir surface areas of up to 726.5 m²/g. nih.gov
The thermodynamic stability of BIFs is influenced by factors such as the density of the framework and the nature of the metal node. nih.govacs.org Denser framework topologies generally lead to greater thermodynamic stability. nih.govacs.org The choice of the metal cation also plays a crucial role; for instance, in some BIFs with a sodalite topology, copper(I) nodes have been found to provide the greatest energetic stability. nih.gov
The chemical environment within the pores of BIFs can be tailored by the choice of the linker. The presence of the boronic acid group from this compound can introduce Lewis acidic sites, while the imidazole ring provides a basic site. This bifunctional nature can be exploited for catalytic applications or for the selective adsorption of specific molecules.
Table 1: Properties of Selected Boron-Imidazolate Frameworks
| Framework | Metal Node | Topology | Langmuir Surface Area (m²/g) | CO₂ Adsorption (cm³/g at 273 K, ~1 atm) |
| BIF-3-Cu | Cu⁺ | Sodalite | 182.3 | 21.9 |
| BIF-3-Li | Li⁺ | Sodalite | 726.5 | 34.5 |
This table presents data for illustrative BIFs to highlight the influence of the metal node on porosity and gas adsorption properties. Data sourced from nih.gov.
Catalytic Applications Employing this compound
The inherent chemical functionalities of this compound make it a molecule of interest in the field of catalysis, both as a catalyst itself and as a ligand for transition metal-catalyzed reactions.
Role as a Lewis Acid Catalyst in Stereoselective and Regioselective Organic Transformations
The boronic acid group in this compound can act as a Lewis acid, accepting a pair of electrons. This property can be harnessed to catalyze a variety of organic transformations. While direct catalytic applications of this specific compound are an area of ongoing research, the principle of using boronic acids as Lewis acid catalysts is well-established. They can activate substrates, control stereoselectivity, and influence the regioselectivity of reactions. The presence of the imidazole group in the same molecule offers the potential for cooperative catalysis, where both the Lewis acidic and basic sites participate in the catalytic cycle.
Ligand Design for Transition Metal-Catalyzed Processes (e.g., Suzuki-Miyaura, Michael Addition)
The imidazole moiety of this compound is an effective coordinating group for a variety of transition metals, particularly palladium. This makes it a valuable component in the design of ligands for cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, an organoboron compound (like a boronic acid) is coupled with an organohalide in the presence of a palladium catalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands containing imidazole or related N-heterocyclic carbene (NHC) functionalities have been shown to enhance the stability and catalytic activity of palladium complexes in Suzuki-Miyaura reactions. nih.gov
The versatility of this compound as a ligand extends to other important carbon-carbon bond-forming reactions, such as the Michael addition. The palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for constructing chiral molecules. beilstein-journals.org The design of chiral ligands is paramount for achieving high enantioselectivity in these reactions. The structural backbone of this compound provides a scaffold that can be modified to create chiral ligands for such asymmetric transformations.
Table 2: Examples of Transition Metal-Catalyzed Reactions Where Imidazole-Containing Ligands are Employed
| Reaction | Catalyst System | Role of Imidazole-Containing Ligand |
| Suzuki-Miyaura Coupling | Palladium complexes with N-heterocyclic carbene (NHC) ligands | Enhance catalyst stability and activity. nih.gov |
| Asymmetric Michael Addition | Palladium complexes with chiral ligands | Induce enantioselectivity in the formation of the carbon-carbon bond. beilstein-journals.org |
Smart Responsive Materials
"Smart" materials, which can alter their properties in response to specific environmental stimuli, are at the forefront of materials science and biomedical engineering. The this compound molecule is an ideal candidate for creating such materials due to its inherent sensitivity to changes in both pH and the concentration of reactive oxygen species (ROS).
The development of materials that respond to changes in pH is crucial for applications like targeted drug delivery, as various tissues and cellular compartments in the human body have distinct pH values. researchgate.net For example, the microenvironment of solid tumors is typically more acidic (pH 6.4-6.8) than healthy tissue (pH ~7.4), and the pH inside cellular organelles like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) is even lower. researchgate.net
Materials incorporating this compound can be designed to exploit these pH differences. The responsiveness stems from two key features:
Phenylboronic Acid (PBA) Moiety : PBA groups can form reversible covalent bonds (boronate esters) with diol-containing molecules. This equilibrium is highly pH-dependent. In neutral or alkaline conditions, the stable, negatively charged tetrahedral boronate ester is favored. However, in an acidic environment, the equilibrium shifts, causing the ester bond to break and release the diol-containing cargo. nih.govmdpi.com This principle has been used to create nano-drug delivery systems where a drug is linked to a PBA-containing polymer, ensuring its release is triggered by the acidic conditions of a tumor. nih.govmdpi.com
Imidazole Moiety : The imidazole ring contains a basic nitrogen atom that can be protonated under acidic conditions. This change in charge can alter the polymer's solubility and conformation, leading to swelling or disassembly of a nanostructure, which also facilitates drug release. dovepress.com
By combining these two pH-sensitive groups, this compound provides a dual mechanism for creating highly sensitive pH-responsive materials. For instance, nanoparticles formulated from polymers containing PBA have demonstrated efficient, pH-triggered release of chemotherapy drugs like paclitaxel. nih.govmdpi.comresearchgate.net
| Material/System | pH Trigger | Drug/Cargo | Key Finding | Reference |
|---|---|---|---|---|
| PTX/PBA NPs (Nanoparticles from PBA-polyesters and mPEG-DA) | Acidic pH (e.g., 5.5) | Paclitaxel (PTX) | Nanoparticles disassemble in acidic conditions, leading to triggered drug release. Showed high anticancer activity with low systemic toxicity. | nih.govmdpi.comresearchgate.net |
| PBA-grafted hydrophilic polymer nanoconstruct | Acidic pH | Curcumin (CUR) | Nanoconstructs showed pH-responsive drug release, successfully demonstrating chemotherapeutic effects in cellular models. | researchgate.net |
| Polymers with pendant PBA groups | Acidic pH of tumor microenvironment | General chemotherapeutics | The shift from negatively charged boronate esters to neutral boronic acids at lower pH can trigger disassembly and drug release. | dovepress.com |
Elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are a hallmark of pathological conditions like inflammation and cancer. nih.govdovepress.com This biochemical feature provides another stimulus for targeted drug delivery. The carbon-boron bond in phenylboronic acid and its ester derivatives is susceptible to cleavage by ROS. nih.gov Oxidation by H₂O₂ converts the boronic ester into a phenol (B47542) and boric acid, breaking the linkage that holds a drug delivery system together. chinesechemsoc.org
This mechanism is the foundation for a variety of ROS-responsive materials:
Nanoparticles and Nanovesicles : Amphiphilic block copolymers containing ROS-responsive phenylboronic esters can self-assemble into nanoparticles or nanovesicles in an aqueous environment. rsc.org These structures can encapsulate therapeutic agents. When they reach a site with high ROS levels, the polymer breaks down, causing the nanostructure to disassemble and rapidly release its payload. chinesechemsoc.orgrsc.org For example, nanovesicles have been designed to release both an anti-inflammatory drug (indomethacin) and a thrombolytic enzyme (nattokinase) in response to ROS at sites of inflammation and thrombosis. rsc.org
Hydrogels : ROS-responsive hydrogels can be formed by cross-linking polymers like hyaluronic acid and polyvinyl alcohol with phenylboronic acid esters. oup.com These gels can be loaded with drugs and applied to wounds. In an infected wound with high ROS levels, the hydrogel network degrades, providing on-demand release of antibacterial agents like moxifloxacin. oup.com
This strategy enhances therapeutic efficacy by concentrating the drug at the site of disease while minimizing exposure to healthy tissues.
| Material/System | ROS Trigger | Drug/Cargo | Response Time / Release Profile | Reference |
|---|---|---|---|---|
| HA-PBA/PVA Hydrogel | 1 mM H₂O₂ | Moxifloxacin | >80% release within 36 hours. | oup.com |
| Dextran-Naproxen Conjugate Nanoparticles | 10 mM H₂O₂ | Naproxen | Complete release within 20 minutes. | nih.gov |
| Phenylboronic acid pinacol (B44631) ester nanocarrier | H₂O₂ | Hydroxycamptothecin (HCPT) Prodrug | ROS-triggered disassembly and prodrug release at tumor sites. | chinesechemsoc.org |
| PEG-b-PTBEM Nanovesicles | Excessive ROS concentration | Indomethacin & Nattokinase | Rapid release at the site of thrombosis and/or inflammation. | rsc.org |
Advanced Characterization and Analytical Methodologies for 4 1h Imidazol 1 Yl Phenylboronic Acid
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of 4-(1H-imidazol-1-yl)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Different nuclei provide specific information about the molecule's framework and electronic environment.
¹¹B NMR Spectroscopy: This technique is particularly useful for directly probing the boron atom and its hybridization state. Phenylboronic acids, in general, are studied using ¹¹B NMR to monitor their pKa and binding with diols. nsf.govnih.gov The chemical shift of the boron atom changes depending on its coordination environment, allowing for the distinction between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon binding with diols. nsf.govnih.gov This is critical for understanding its interactions in biological and sensing applications.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the arrangement of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the imidazole (B134444) ring. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the boronic acid and imidazole groups. For instance, the protons on the phenyl ring would exhibit a characteristic splitting pattern, and the protons on the imidazole ring would appear at specific chemical shifts. rsc.orgchemicalbook.comspectrabase.comspectrabase.comresearchgate.netresearchgate.net In deuterated chloroform, the ¹H NMR spectrum of imidazole itself shows signals around 7.15 ppm and 7.73 ppm, with the N-H proton appearing at a much lower field. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering further confirmation of the connectivity and substitution pattern of the phenyl and imidazole rings. rsc.org
| Nucleus | Information Gained | Typical Chemical Shift Range (ppm) |
| ¹¹B | Boron hybridization state (sp² vs. sp³), pKa determination, diol binding | Varies with pH and binding |
| ¹H | Proton environment, structural connectivity, electronic effects | Aromatic protons: ~7-8 ppm; Imidazole protons: ~7-8 ppm |
| ¹³C | Carbon skeleton, functional group identification | Aromatic/heterocyclic carbons: ~110-150 ppm |
Interactive Data Table: Representative NMR Data
Note: The following is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C-H (2) | ~7.7 | ~135 |
| Imidazole C-H (4/5) | ~7.2 | ~120 / ~130 |
| Phenyl C-H (ortho to -B(OH)₂) | ~7.9 | ~135 |
| Phenyl C-H (meta to -B(OH)₂) | ~7.4 | ~128 |
| Phenyl C (ipso to -B(OH)₂) | - | ~130 |
| Phenyl C (ipso to imidazole) | - | ~140 |
Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elemental composition.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is a soft ionization technique well-suited for the analysis of a variety of molecules, including boronic acids. nih.govacs.org For boronic acids, derivatization with a diol or the use of a specific matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance their detection. nih.govacs.org This method can be used to confirm the molecular weight of this compound and to analyze its complexes. nih.govacs.orgnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization technique commonly coupled with liquid chromatography for the analysis of polar and non-volatile compounds. mdpi.comnih.govsemanticscholar.org It is particularly useful for analyzing imidazole-containing compounds and can provide information on their molecular weight and fragmentation patterns. mdpi.comnih.govsemanticscholar.org High-resolution ESI-MS can be used to determine the exact mass and confirm the elemental formula of the compound. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of boronic acids by GC-MS often requires a derivatization step to convert the polar boronic acid into a more volatile derivative, for example, by reaction with pinacol (B44631). chromatographyonline.comacs.org This technique can be used for the quantification of boronic acids and to monitor their presence in reaction mixtures. chromatographyonline.comnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, such as IR and Raman, provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups present. acs.orgcdnsciencepub.comnist.govchemicalbook.com Key vibrational modes would include the O-H stretching of the boronic acid group (often a broad band), B-O stretching, B-C stretching, and the characteristic vibrations of the aromatic phenyl and imidazole rings. cdnsciencepub.comresearchgate.net For instance, the B-O stretching vibration in phenylboronic acids is often observed in the region of 1300-1400 cm⁻¹. cdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.orgnih.gov The Raman spectrum of this compound would also exhibit characteristic peaks for the phenyl and imidazole rings, as well as vibrations involving the boronic acid moiety. acs.orgnih.govchemicalbook.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | IR |
| C-H Stretch (Aromatic/Imidazole) | 3000-3100 | IR, Raman |
| C=C Stretch (Aromatic) | 1400-1600 | IR, Raman |
| B-O Stretch | 1300-1400 | IR |
| B-C Stretch | 1000-1100 | IR |
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Sensing Applications
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly relevant for applications where the compound acts as a sensor.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the phenyl and imidazole rings. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Changes in the UV-Vis spectrum upon binding to other molecules, such as saccharides, can be used to monitor these interactions. researchgate.net
Fluorescence Spectroscopy: While not all molecules are fluorescent, the imidazole moiety can sometimes impart fluorescent properties. If this compound or its derivatives are fluorescent, this technique can be a highly sensitive method for detection and for studying binding events. The binding of an analyte to the boronic acid group can lead to changes in the fluorescence intensity or wavelength, forming the basis of a fluorescent sensor.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of compounds in a mixture.
Methodology: Reversed-phase HPLC is a common method for the analysis of boronic acids. researchgate.netrsc.orgsielc.com A C18 column is often used with a mobile phase consisting of a mixture of water (often with an acidic or basic modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.netrsc.org The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
Purity Assessment: By analyzing a sample of this compound by HPLC or UHPLC, the purity can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.netrsc.org These techniques are highly sensitive and can detect even small amounts of impurities. researchgate.netrsc.org UHPLC offers the advantage of faster analysis times and higher resolution compared to traditional HPLC. rsc.org
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection | Application |
| HPLC/UHPLC | C18 | Acetonitrile/Water with modifier | UV, MS | Purity assessment, quantification |
Gas Chromatography (GC) (with derivatization for volatile species)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, compounds like this compound exhibit low volatility due to the polar boronic acid and imidazole functional groups, which can also lead to strong interactions with the stationary phase of the GC column. To overcome this limitation, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form before GC analysis. research-solution.com
The primary target for derivatization in boronic acids is the boronic acid group itself, -B(OH)₂. Common derivatization strategies for boronic acids, which would be applicable to this compound, include:
Esterification: The hydroxyl groups on the boron atom can be esterified, often with diols or fluoroalcohols, to form more volatile boronate esters. For instance, reaction with a simple diol like propane-1,2-diol or 2,2-dimethyl-1,3-propanediol creates a cyclic boronate ester. This process significantly reduces the polarity and increases the volatility of the molecule.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the boronic acid group with trimethylsilyl (B98337) (TMS) groups. This is a widely used technique for many polar functional groups to make them amenable to GC analysis. chromforum.org
While specific studies detailing the GC analysis of this compound are not prevalent in publicly accessible literature, the established methods for other phenylboronic acids provide a clear protocol. chromforum.orgchromforum.org The derivatization is typically followed by injection into a GC system, often equipped with a mass spectrometer (MS) detector, which aids in the structural confirmation of the resulting derivative. The choice of derivatization reagent and GC conditions, such as the type of column and temperature program, would need to be optimized for this specific compound.
Table 1: Potential Derivatization Strategies for GC Analysis
| Derivatization Type | Common Reagents | Resulting Derivative | Key Advantages |
| Boronate Esterification | Propane-1,2-diol, Ethylene Glycol, 2,2-Dimethyl-1,3-propanediol | Cyclic Boronate Ester | Forms stable cyclic derivatives, often with clean reaction profiles. |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Di-TMS Boronate | Highly effective at increasing volatility, widely applicable. chromforum.org |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or chemical system.
For this compound, a crystallographic study would reveal the planarity of the phenyl and imidazole rings, the geometry around the boron atom, and the conformation of the molecule. Crucially, it would elucidate the hydrogen bonding network in the solid state. The boronic acid group is an excellent hydrogen bond donor, and the nitrogen atoms of the imidazole ring are hydrogen bond acceptors. This can lead to the formation of extensive supramolecular structures, such as dimers or extended chains, which dictate the material's packing and stability.
While a specific, publicly available crystal structure for this compound is not detailed here, analysis of related structures indicates that the B(OH)₂ group often forms dimeric structures with another boronic acid molecule through a pair of O-H···O hydrogen bonds. Furthermore, the imidazole N-H (if protonated) or lone pairs on the nitrogen atoms can participate in hydrogen bonding with the boronic acid groups of adjacent molecules.
Table 2: Hypothetical Crystallographic Data Summary (Based on typical organoboronic acids)
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Key Bond Lengths | C-B, B-O, C-N | Confirms the covalent structure of the molecule. |
| Key Bond Angles | C-B-O, C-N-C | Defines the geometry around the boron and nitrogen atoms. |
| Hydrogen Bonding | O-H···O, C-H···O, N···H-O | Reveals the key intermolecular interactions governing the solid-state packing. |
Electrochemical Methods (e.g., Voltammetry, Potentiometry)
Electrochemical methods are highly sensitive techniques used to study the redox properties of a compound and for quantitative analysis. For this compound, these methods are particularly relevant due to the compound's use in the development of electrochemical sensors.
The boronic acid functional group is known for its ability to reversibly bind with cis-diol-containing molecules, such as glucose and other carbohydrates. This interaction forms the basis of many electrochemical sensors for sugars. When this compound is immobilized on an electrode surface, its interaction with a target diol can be transduced into a measurable electrical signal.
Voltammetry: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used. An electroactive probe, such as ferrocene (B1249389), can be incorporated, or the intrinsic electrochemical signal of the system can be monitored. Upon binding of a diol to the boronic acid, the local environment of the electrode surface changes. This change can hinder or facilitate electron transfer, leading to a decrease or increase in the peak current or a shift in the peak potential. This change in the voltammetric response can then be correlated to the concentration of the analyte.
Potentiometry: In a potentiometric sensor, the binding event at an ion-selective electrode or a field-effect transistor (FET) modified with the boronic acid would cause a change in the measured potential or surface charge. This change is typically logarithmic with respect to the analyte concentration. The imidazole group can also play a role, as its charge state is pH-dependent, potentially modulating the sensor's response.
Research on phenylboronic acid-based sensors has shown that these platforms can detect glucose in aqueous solutions at physiological pH. nih.gov The imidazole group in this compound can offer additional binding sites or influence the electronic properties of the sensor, potentially enhancing sensitivity or selectivity compared to simpler phenylboronic acids.
Table 3: Electrochemical Sensor Application Data
| Technique | Principle of Detection | Measured Parameter | Typical Observation |
| Cyclic Voltammetry (CV) | Change in electron transfer kinetics upon diol binding. | Peak Current (Iₚ) and Peak Potential (Eₚ) | Decrease in peak current of a redox probe (e.g., ferroceneboronic acid) upon binding glucose. |
| Differential Pulse Voltammetry (DPV) | High-sensitivity measurement of current changes. | Peak Current (Iₚ) | A quantifiable change in peak current that correlates with analyte concentration. |
| Potentiometry | Change in surface potential or charge upon binding. | Potential (E) | A shift in the measured potential of the electrode system upon addition of the target diol. |
Future Research Directions and Emerging Paradigms for 4 1h Imidazol 1 Yl Phenylboronic Acid
Rational Design of High-Performance Catalysts with Enhanced Selectivity and Efficiency
The inherent properties of 4-(1H-imidazol-1-yl)phenylboronic acid make it an attractive scaffold for the rational design of advanced catalysts. The imidazole (B134444) moiety can act as a ligand for metal centers, while the phenylboronic acid group can participate in or influence catalytic cycles. Future research will likely focus on leveraging these features to create catalysts with superior performance.
Key Research Thrusts:
Asymmetric Catalysis: Developing chiral variants of this compound to serve as ligands in asymmetric catalysis, aiming for high enantioselectivity in the synthesis of pharmaceuticals and other fine chemicals.
Biomimetic Catalysis: Inspired by metalloenzymes, researchers may design catalysts where a metal ion is coordinated to the imidazole ring, and the boronic acid moiety either participates in substrate binding or modulates the electronic properties of the catalytic center.
Development of Novel Stimuli-Responsive Materials for Advanced Applications
The boronic acid group's ability to form reversible covalent bonds with diols makes it a prime candidate for creating stimuli-responsive materials. nih.gov The imidazole group can also respond to pH changes, adding another layer of responsiveness. This dual functionality opens the door to a new generation of "smart" materials.
Future applications could include:
Drug Delivery Systems: Designing polymeric nanoparticles or hydrogels incorporating this compound that can release therapeutic agents in response to specific biological cues, such as changes in pH or the concentration of glucose or other diol-containing biomolecules. rsc.org
Sensors and Diagnostics: Creating materials that exhibit a detectable change (e.g., fluorescence, color) upon binding to target analytes with diol functionalities, leading to advanced diagnostic tools.
Self-Healing Materials: Developing polymers that can autonomously repair damage by reforming boronate ester crosslinks after a stimulus, such as a change in pH, is applied and then removed. nih.gov
Discovery of New Biological Targets and Elucidation of Advanced Enzyme Inhibition Mechanisms
Boronic acids are known to be effective inhibitors of serine proteases, where they form a stable complex with the active site serine residue. rsc.orgsci-hub.se The imidazole group in this compound can participate in additional interactions within an enzyme's active site, potentially leading to enhanced potency and selectivity. nih.gov
Prospective research areas include:
Target Identification: Utilizing this compound and its derivatives as chemical probes to identify new biological targets, particularly enzymes that have not been previously considered as therapeutic targets.
Mechanism of Action Studies: Employing advanced biochemical and structural biology techniques to elucidate the precise mechanisms by which this compound inhibits its targets. This includes understanding the role of both the boronic acid and imidazole moieties in binding and inhibition. libretexts.org
Combating Drug Resistance: Designing novel inhibitors based on this scaffold to overcome resistance mechanisms that have emerged against existing drugs.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization
How AI and ML can be leveraged:
Predictive Modeling: Using ML algorithms to predict the properties and activities of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. azoai.com
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a particular target or application. frontiersin.org
Reaction Optimization: Utilizing AI to predict optimal reaction conditions for the synthesis and modification of this compound, saving time and resources in the laboratory. drugtargetreview.com
Expanding Roles in Chemical Biology and Advanced Diagnostic Platforms
The ability of this compound to interact with biological molecules makes it a valuable tool in chemical biology and for the development of sophisticated diagnostic platforms. rsc.orgnih.gov
Emerging applications in this domain include:
Glycoprotein (B1211001) Profiling: Developing probes based on this compound to selectively label and identify glycoproteins on the surface of cells, which could be used to differentiate between healthy and diseased cells, such as in cancer. nih.gov
In Vivo Imaging: Designing fluorescently labeled derivatives of this compound for real-time imaging of specific biomolecules or cellular processes in living organisms.
Point-of-Care Diagnostics: Incorporating this molecule into simple and portable diagnostic devices for the rapid detection of disease biomarkers, such as specific sugars or glycoproteins, in clinical samples. nih.govnih.gov
Q & A
Basic Research Questions
Q. What is the typical synthetic route for preparing 4-(1H-imidazol-1-yl)phenylboronic acid, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-1H-imidazole and a substituted phenylboronic acid (or vice versa) using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar solvents like methanol or THF. Reaction optimization involves tuning temperature (80–120°C) and catalyst loading. For example, yields vary significantly with substituent position: meta-substituted phenylboronic acids yield ~57%, while ortho- and para-substituted analogs yield 31–37% due to steric/electronic effects .
Q. How is the purity and structural integrity of this compound verified in research settings?
- Methodological Answer : Characterization employs:
- TLC to monitor reaction progress (e.g., Rf = 0.50–0.52 in 20% MeOH:CHCl₃) .
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity. Broadening in ¹H NMR may indicate boron-related proton exchange .
- HPLC (normal-phase or reverse-phase) and mass spectrometry (MS) for molecular weight confirmation .
Advanced Research Questions
Q. What factors contribute to yield variability in Suzuki-Miyaura reactions involving this compound, and how can these be addressed?
- Methodological Answer : Variability arises from:
- Substituent effects : Electron-withdrawing groups on the phenylboronic acid reduce coupling efficiency, while meta-substituents improve yields (e.g., 57% for meta-methylthio vs. 31% for ortho) .
- Catalyst selection : Pd catalysts with bulky ligands (e.g., SPhos) enhance steric tolerance for heterocyclic substrates.
- Solvent/base systems : Aqueous bases (e.g., K₂CO₃ in dioxane/water) may mitigate protodeboronation.
Q. How does the electronic nature of substituents on phenylboronic acid influence reactivity and regioselectivity in cross-coupling with heterocyclic halides?
- Methodological Answer : Electron-donating groups (e.g., -SMe) increase boronic acid reactivity by enhancing nucleophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂) slow transmetallation. Regioselectivity is controlled by steric hindrance; para-substituents in phenylboronic acids may lead to lower yields due to unfavorable coordination geometry .
Q. What challenges arise in characterizing boronic acid derivatives using spectroscopic methods, and what strategies improve accuracy?
- Methodological Answer : Challenges include:
- Boron quadrupolar broadening in ¹H NMR, resolved by derivatization (e.g., esterification) or ¹¹B NMR.
- Hygroscopicity : Samples must be stored under inert atmosphere to prevent hydrolysis.
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for analogous imidazole-phenylboronic acid derivatives .
Q. How can researchers address contradictions in reported yields for structurally similar phenylboronic acid derivatives?
- Methodological Answer : Contradictions often stem from:
- Reaction scale : Milligram-scale reactions may underperform due to inefficiencies in mixing or heating.
- Purification methods : Recrystallization (e.g., from MeOH/CHCl₃) vs. column chromatography impacts yield. For example, compound 13 (31% yield) required multiple purification steps, while 14 (57%) crystallized directly .
Methodological Best Practices
- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and solvent systems (e.g., DMF for high-temperature stability) .
- Analytical Validation : Combine multiple techniques (e.g., HRMS and elemental analysis) to confirm purity, especially for boron-containing compounds.
- Stability Testing : Monitor boronic acid stability under reaction conditions via ¹H NMR to detect protodeboronation byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
